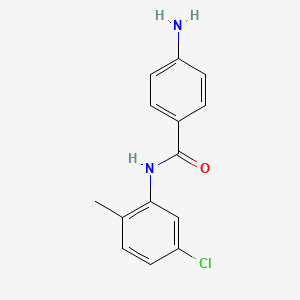

4-amino-N-(5-chloro-2-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

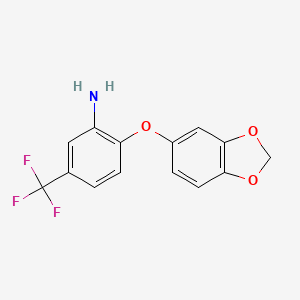

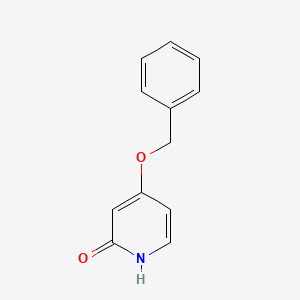

The compound "4-amino-N-(5-chloro-2-methylphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The papers provided discuss different benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry. Paper details the synthesis of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), and its optical isomers from commercially available trans-4-hydroxy-L-proline. Similarly, paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone. Paper describes the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide from (benzamidomethyl)triethylammonium chloride and 4

Applications De Recherche Scientifique

Electrophoresis and Quality Control : A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances. This method is promising for the quality control of pharmaceuticals, showcasing the compound's role in analytical chemistry.

Serotonin Receptor Agonism : Sonda et al. (2003) and (2004) explored benzamide derivatives, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, as potent serotonin 4 receptor agonists. These compounds showed potential for gastrointestinal motility improvement, indicating their application in pharmacology and drug development. For more details, refer to their research in Bioorganic & Medicinal Chemistry and Bioorganic & Medicinal Chemistry (2004).

Crystallography and Material Characterization : Yanagi et al. (2000) investigated the crystalline forms of a similar compound for material characterization purposes, as detailed in their study in the Chemical & Pharmaceutical Bulletin.

Antioxidant Properties : Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides and their antioxidant activity, highlighting another potential application in the field of biochemistry. Their findings are available in the Journal of Electroanalytical Chemistry.

Antimicrobial and Anticancer Applications : Various studies, such as those by Bektaş et al. (2007) in Molecules, and Yılmaz et al. (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry, have explored the compound's antimicrobial and anticancer properties, suggesting its relevance in developing new therapeutic agents.

Molecular Structure Analysis : Structural analyses of similar compounds, as conducted by Trilleras et al. (2009) in Acta Crystallographica Section C, provide insights into molecular interactions and stability, which are crucial for drug design and material science.

Pharmacological Profiles for Gastrointestinal Motility : The pharmacological profiles of benzamide derivatives, including their effects on gastrointestinal motility, have been studied by Sonda et al. (2004) in Bioorganic & Medicinal Chemistry.

Safety And Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Orientations Futures

Benzamide derivatives, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, have been found to possess various pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities . Therefore, there is a need to improve the already used benzamide derivatives and search for new and more effective benzamide derivatives .

Propriétés

IUPAC Name |

4-amino-N-(5-chloro-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-5-11(15)8-13(9)17-14(18)10-3-6-12(16)7-4-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLGCUWGKXCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(5-chloro-2-methylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)